molecular formula C9H10O3 B14573336 (3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione CAS No. 61543-66-6

(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione

Cat. No.: B14573336
CAS No.: 61543-66-6
M. Wt: 166.17 g/mol
InChI Key: VHSMWCJECZOBFJ-JGVFFNPUSA-N
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Description

(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione is an organic compound with a unique structure that includes a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to fit into active sites, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    (3aS,7aR)-3-Methylidenetetrahydro-1-benzofuran-2,5(3H,4H)-dione: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of a methylene group, which imparts distinct reactivity and potential biological activity compared to other benzofuran derivatives.

Properties

CAS No.

61543-66-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(3aS,7aR)-3-methylidene-4,6,7,7a-tetrahydro-3aH-1-benzofuran-2,5-dione

InChI

InChI=1S/C9H10O3/c1-5-7-4-6(10)2-3-8(7)12-9(5)11/h7-8H,1-4H2/t7-,8+/m0/s1

InChI Key

VHSMWCJECZOBFJ-JGVFFNPUSA-N

Isomeric SMILES

C=C1[C@@H]2CC(=O)CC[C@H]2OC1=O

Canonical SMILES

C=C1C2CC(=O)CCC2OC1=O

Origin of Product

United States

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